1-(Methoxymethyl)-3-prop-2-enylbenzene
Description
1-(Methoxymethyl)-3-prop-2-enylbenzene is a substituted aromatic compound featuring a benzene ring with two functional groups: a methoxymethyl (-CH₂OCH₃) substituent at the 1-position and a prop-2-enyl (allyl, -CH₂CH=CH₂) group at the 3-position. Its reactivity is influenced by the electron-donating methoxymethyl group and the unsaturated allyl moiety, which may participate in cycloaddition or polymerization reactions.
Properties
IUPAC Name |
1-(methoxymethyl)-3-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-5-10-6-4-7-11(8-10)9-12-2/h3-4,6-8H,1,5,9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYPRBCMZZVSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC(=C1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 1-(Methoxymethyl)-3-prop-2-enylbenzene is compared below with analogous aromatic compounds bearing methoxymethyl and/or allyl substituents.
2.1. Structural Analogues from Literature
The evidence provided references compounds 10 and 11 from a 2010 study in Molecules . These indole derivatives share methoxymethyl and methoxy groups but differ significantly in their core structure and substituents:
- Compound 10: (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Compound 11: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
Key Differences :
The indole derivatives (10, 11) are pharmacologically oriented, featuring amino-propanol chains for receptor interactions, whereas this compound lacks such polar groups, suggesting divergent applications in materials science.
2.2. Comparison with Allyl-Substituted Benzene Derivatives
Beyond the provided evidence, allyl-substituted benzene derivatives (e.g., 3-allyltoluene, eugenol) share structural similarities but differ in substituent effects:
- 3-Allyltoluene : Lacks the methoxymethyl group, reducing electron-donating effects and altering reactivity in electrophilic substitution.
- Eugenol (4-Allyl-2-methoxyphenol): Contains a hydroxyl group, enabling hydrogen bonding and antioxidant activity absent in this compound.
Reactivity and Stability :
Research Findings and Data Tables
3.1. Physicochemical Properties
| Compound | Boiling Point (°C) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | ~250 (estimated) | 2.8 | Low (hydrophobic) |
| 3-Allyltoluene | 175 | 3.1 | Moderate |
| Eugenol | 254 | 2.3 | Moderate (polar) |
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